4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the fluorophenyl group and the thione functionality makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-fluorobenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(2-bromophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- 4-[(2-iodophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Uniqueness
The presence of the fluorophenyl group in 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and potentially more effective in certain applications.
Biological Activity
The compound 4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring with a thione functional group and a fluorophenyl substituent, which may influence its biological interactions.
Pharmacological Profile
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The specific compound has been evaluated for its biological efficacy against various pathogens and diseases.
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. A study reported that derivatives containing the 1,2,4-triazole moiety demonstrated significant antifungal activity against various fungal strains. The incorporation of thione groups has been shown to enhance this activity. For instance, certain triazole-thione hybrids exhibited antifungal activity comparable to established fungicides like azoxystrobin .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains. In vitro studies have shown that triazole derivatives can exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.25 μg/mL |
This compound | Escherichia coli | 0.5 μg/mL |
These findings suggest that the compound may be effective against antibiotic-resistant strains such as MRSA .
Anticancer Activity
Recent studies have explored the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation in cancer cell lines has been evaluated using assays such as the sulforhodamine B (SRB) assay. Preliminary results indicate that certain triazole derivatives show significant cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can significantly affect their pharmacological profiles. For instance:
- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Thione Group : The thione functional group has been associated with increased biological activity due to its ability to form hydrogen bonds with biological targets.
Case Studies
Several case studies highlight the efficacy of triazole compounds in clinical settings:
- Antifungal Case Study : A series of triazole-thione derivatives were tested against Candida albicans, showing promising results with inhibition rates exceeding 90% at concentrations lower than those required for traditional antifungals .
- Antibacterial Case Study : A study involving ciprofloxacin-triazole hybrids revealed enhanced antibacterial efficacy against drug-resistant strains compared to standard treatments .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKXKUKYVNOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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